Talaroconvolutin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

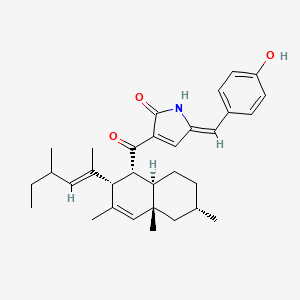

Talaroconvolutin A is an octahydronaphthalene with formula C32H41NO3. It is a fungal metabolite isolated from Talaromyces convolutus and is an inducer of ferroptosis in colorectal cancer cells. It has a role as a ferroptosis inducer, an antineoplastic agent and a fungal metabolite. It is a member of phenols, a pyrroline, a member of octahydronaphthalenes, an olefinic compound and a ketone.

This compound is a natural product found in Talaromyces convolutus with data available.

Análisis De Reacciones Químicas

Mechanism of Action Against Cancer

TalaA acts through a dual mechanism to combat cancer :

-

Reactive Oxygen Species (ROS) Elevation: TalaA significantly increases ROS levels within cancer cells. When these levels surpass a certain threshold, ferroptosis is triggered .

-

Modulation of Protein Expression: TalaA downregulates the expression of the channel protein solute carrier family 7 member 11 (SLC7A11) and upregulates arachidonate lipoxygenase 3 (ALOXE3), both of which promote ferroptosis . It also interacts with MAPKs to repress the phosphorylation of transcription regulators .

Impact on Ferroptosis Pathway

TalaA influences the ferroptosis pathway by upregulating lipid peroxidases like ALOXE3 and ALOX12 and suppressing glutathione synthesis through downregulation of SLC7A11, which is essential for cystine transport . Additionally, TalaA treatment upregulates various iron metabolism-related genes, including FTL, FTH1, FTH1P23, and HMOX1 .

Anti-cancer Activity

In vitro and in vivo experiments have demonstrated that TalaA possesses anti-cancer activity against bladder tumors . Studies in mice showed that TalaA effectively suppressed the growth of xenografted colorectal cancer cells without significant liver and kidney toxicities .

TalaA inhibits bladder cancer through multiple mechanisms :

-

Cell cycle arrest to suppress proliferation

-

Induction of ferroptosis to cause cell death

-

Interaction with MAPKs (MAPK1, MAPK8, and MAPK14) to inhibit the phosphorylation of transcription regulators

Talaroconvolutin A (TalaA) as a Potential Drug Candidate

TalaA presents itself as a promising drug candidate for cancer therapy because of its ability to induce ferroptosis and suppress tumor growth . Further studies are required to fully elucidate its chemical properties, reaction mechanisms, and potential applications.

Propiedades

Fórmula molecular |

C32H41NO3 |

|---|---|

Peso molecular |

487.7 g/mol |

Nombre IUPAC |

(5Z)-3-[(1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one |

InChI |

InChI=1S/C32H41NO3/c1-7-19(2)14-21(4)28-22(5)18-32(6)17-20(3)8-13-27(32)29(28)30(35)26-16-24(33-31(26)36)15-23-9-11-25(34)12-10-23/h9-12,14-16,18-20,27-29,34H,7-8,13,17H2,1-6H3,(H,33,36)/b21-14+,24-15-/t19?,20-,27+,28-,29+,32+/m0/s1 |

Clave InChI |

QCTUYJGFLVZOTL-NKPJVERHSA-N |

SMILES |

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O |

SMILES isomérico |

CCC(C)/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C4=CC=C(C=C4)O)/NC3=O |

SMILES canónico |

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O |

Sinónimos |

talaroconvolutin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.